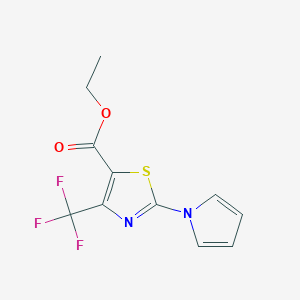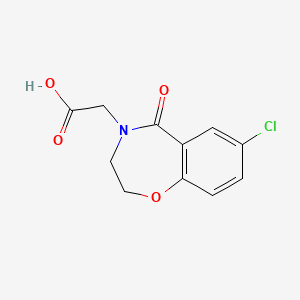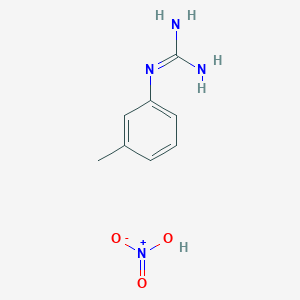![molecular formula C11H16N2O5S B1392564 N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine CAS No. 1242968-55-3](/img/structure/B1392564.png)
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine
Übersicht
Beschreibung
“N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine” is a compound with the molecular formula C11H16N2O5S . It is also known as NMDA and is of particular interest to researchers in various scientific fields.
Synthesis Analysis
The synthesis of similar compounds involves the oxidation of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent with microwave assistance .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the direct oxidation of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides with DMSO as a nucleophilic oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine” include a molecular weight of 288.32 g/mol. More detailed properties are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Inhibition of Aldose Reductase
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine derivatives have shown potential as inhibitors of aldose reductase. Specifically, certain derivatives demonstrate significant inhibition potency, indicating their potential in therapeutic applications targeting aldose reductase-related complications (Mayfield & Deruiter, 1987).
Protein Conjugation Studies
These compounds have been used in studying ionic equilibria in protein conjugates. For instance, the acidity constants of dimethylamino-sulfonyl conjugates of glycine and bovine serum albumin were compared, revealing significant shifts in pKa values in different protein environments (Klotz & Fiess, 1960).
Labeling of tRNA
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine derivatives have been utilized in the labeling of tRNA. These derivatives can function as inhibitors or alter the biological activity of tRNA, thereby providing insights into tRNA's structure and function (Schiller & Schechter, 1977).
Fluorometric Determination in Peptide Analysis
These compounds have been applied in fluorometric methods for determining oligopeptides, demonstrating their utility in peptide bond reactions and peptide analysis (Uda, Iizuka, & Yajima, 1989).
Osmoprotectant Studies in Bacteria
Research has explored the use of related compounds as osmoprotectants in bacteria. Studies on Escherichia coli, for example, have revealed that certain sulfonium derivatives can substitute for glycine betaine as osmoprotectants (Chambers, Kunin, Miller, & Hamada, 1987).
Synthesis of Novel Reagents for Polypeptide Synthesis
These glycine derivatives have been used in the synthesis of new reagents for polypeptide synthesis, contributing to the development of more efficient and diverse synthetic methods in peptide chemistry (Bates, Galpin, Hallett, Hudson, Kenner, Ramage, & Sheppard, 1975).
Inhibition Studies in Plants
Studies have also investigated the role of these compounds in inhibiting the growth of certain plants, contributing to agricultural research and herbicide development (Glenn, Hook, Peregoy, & Wiepke, 1985).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[N-(dimethylsulfamoyl)-3-methoxyanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-12(2)19(16,17)13(8-11(14)15)9-5-4-6-10(7-9)18-3/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIPNJJPSBYXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392481.png)
![3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid](/img/structure/B1392482.png)
![3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1392483.png)

![(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one](/img/structure/B1392488.png)
![5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1392491.png)
![(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392493.png)
![4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392494.png)


![N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B1392500.png)
![[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine](/img/structure/B1392501.png)
![1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392502.png)
![2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392503.png)